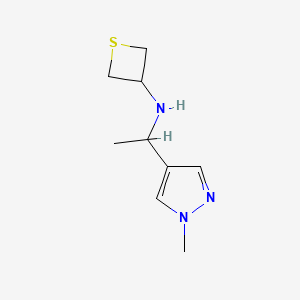
N-(1-(1-Methyl-1H-pyrazol-4-yl)ethyl)thietan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(1-Methyl-1H-pyrazol-4-yl)ethyl)thietan-3-amine is a heterocyclic compound that features a pyrazole ring and a thietane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-Methyl-1H-pyrazol-4-yl)ethyl)thietan-3-amine typically involves the formation of the pyrazole ring followed by the introduction of the thietane moiety. One common method is the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with an appropriate thietane precursor under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
化学反応の分析
Types of Reactions
N-(1-(1-Methyl-1H-pyrazol-4-yl)ethyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or thietane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
N-(1-(1-Methyl-1H-pyrazol-4-yl)ethyl)thietan-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.
作用機序
The mechanism of action of N-(1-(1-Methyl-1H-pyrazol-4-yl)ethyl)thietan-3-amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The thietane ring may contribute to the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
- Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate
Uniqueness
N-(1-(1-Methyl-1H-pyrazol-4-yl)ethyl)thietan-3-amine is unique due to the combination of the pyrazole and thietane rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The presence of both rings allows for diverse chemical modifications and the exploration of new derivatives with potentially enhanced activities.
特性
分子式 |
C9H15N3S |
|---|---|
分子量 |
197.30 g/mol |
IUPAC名 |
N-[1-(1-methylpyrazol-4-yl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C9H15N3S/c1-7(11-9-5-13-6-9)8-3-10-12(2)4-8/h3-4,7,9,11H,5-6H2,1-2H3 |
InChIキー |
BWXMPAJRRZKTHJ-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CN(N=C1)C)NC2CSC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2-Phenyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12932314.png)
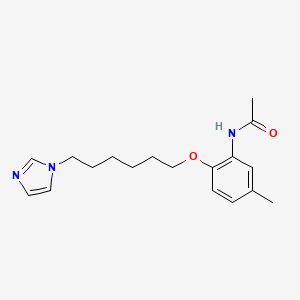
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-fluorobenzamide](/img/structure/B12932329.png)

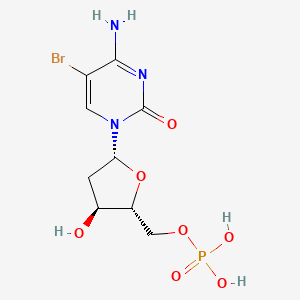

![2-[(1H-Benzimidazol-2-yl)sulfanyl]-N,N-bis(2-hydroxyethyl)acetamide](/img/structure/B12932349.png)
![tert-Butyl 3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hemioxalate](/img/structure/B12932369.png)
![4-[(4-Methoxyacridin-9-YL)amino]-N-(1,3-thiazol-2-YL)benzene-1-sulfonamide](/img/structure/B12932371.png)
![5-Benzylidene-2-ethylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione](/img/structure/B12932375.png)
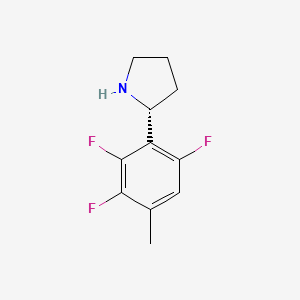
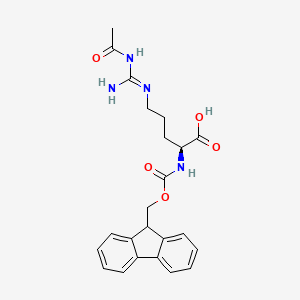
![Bicyclo[4.3.1]decan-10-one](/img/structure/B12932401.png)
